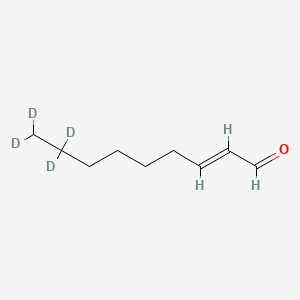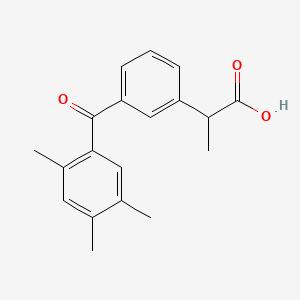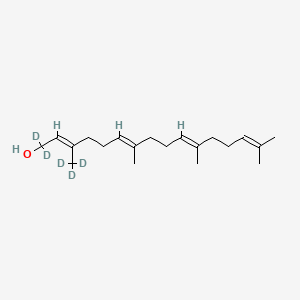
Geranylgeraniol-d5 (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranylgeraniol-d5 (major) is a deuterated form of geranylgeraniol, a diterpenoid alcohol. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the geranylgeraniol molecule. This modification makes it useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeraniol-d5 (major) is synthesized through the deuteration of geranylgeraniol. The process involves the selective replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The synthesis typically involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of geranylgeraniol-d5 (major) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective deuteration. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Geranylgeraniol-d5 (major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form geranylgeranyl pyrophosphate, an important intermediate in the biosynthesis of other diterpenes and vitamins.
Reduction: Reduction reactions can convert geranylgeraniol-d5 into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Geranylgeranyl pyrophosphate and other oxidized diterpenes.
Reduction: Geranylgeraniol-d5 alcohols and hydrocarbons.
Substitution: Halogenated or alkylated derivatives of geranylgeraniol-d5.
Scientific Research Applications
Geranylgeraniol-d5 (major) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification and analysis of related compounds.
Biology: Employed in studies of the mevalonate pathway, which is crucial for the biosynthesis of sterols and isoprenoids.
Medicine: Investigated for its potential role in managing bisphosphonate-related osteonecrosis of the jaw by serving as a substrate for GTPase prenylation.
Industry: Utilized in the production of high-purity isotopically labeled compounds for research and development purposes.
Mechanism of Action
Geranylgeraniol-d5 (major) exerts its effects through its role as an intermediate in the mevalonate pathway. This pathway is essential for the biosynthesis of sterols, isoprenoids, and other important biomolecules. The compound serves as a substrate for the prenylation of GTP-binding proteins, which are involved in various cellular processes such as cytoskeletal reorganization, vesicular fusion, and apoptosis. By participating in these processes, geranylgeraniol-d5 influences cellular functions and metabolic pathways.
Comparison with Similar Compounds
Geranylgeraniol-d5 (major) can be compared with other similar compounds, such as:
Geranylgeraniol: The non-deuterated form of the compound, which lacks the isotopic labeling but shares similar chemical properties.
Farnesol: A related diterpenoid alcohol with a shorter carbon chain, used in similar biosynthetic pathways.
Geranylgeranyl pyrophosphate: An important intermediate in the biosynthesis of diterpenes and vitamins, derived from geranylgeraniol.
The uniqueness of geranylgeraniol-d5 (major) lies in its isotopic labeling, which makes it particularly valuable for analytical and research applications where precise quantification and tracking of metabolic pathways are required.
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(2E,6E,10E)-1,1-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraen-1-ol |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i5D3,16D2 |
InChI Key |
OJISWRZIEWCUBN-ATCUSSGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\C([2H])([2H])O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
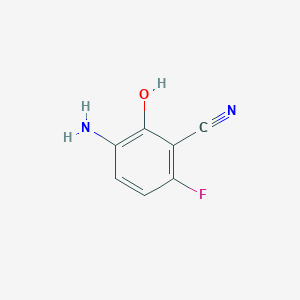
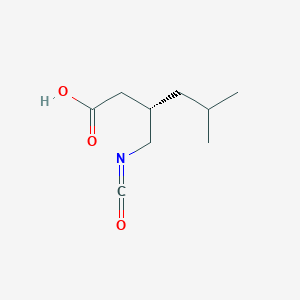
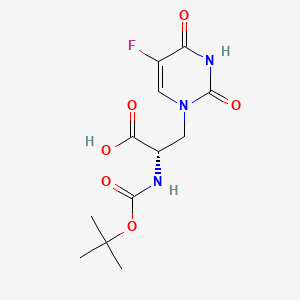
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
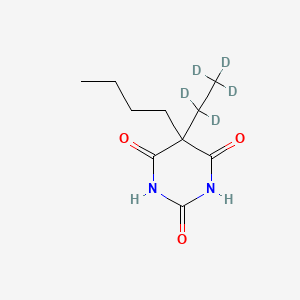
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
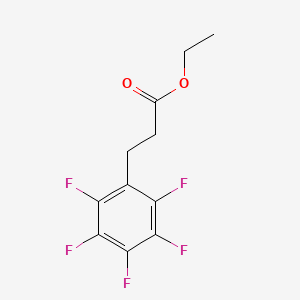

![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
